molecular formula C20H23N5O6S B12968926 N-({5-[4-(2-Amino-4-Oxo-4,7-Dihydro-1h-Pyrrolo[2,3-D]pyrimidin-6-Yl)butyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid

N-({5-[4-(2-Amino-4-Oxo-4,7-Dihydro-1h-Pyrrolo[2,3-D]pyrimidin-6-Yl)butyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid

Cat. No.: B12968926
M. Wt: 461.5 g/mol
InChI Key: ADFLVKAWSSGDBU-ZDUSSCGKSA-N
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Description

L-Glutamic acid, N-[[5-[4-(2-amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-6-yl)butyl]-2-thienyl]carbonyl]- is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is structurally related to Pemetrexed, a well-known antifolate drug used in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutamic acid, N-[[5-[4-(2-amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-6-yl)butyl]-2-thienyl]carbonyl]- involves multiple steps. One common method includes the use of diethylphosphorocyanidate (DEPC) as a peptide coupling agent. This method replaces the glutamic acid part of Pemetrexed with primary, secondary, and aryl amines . The reaction conditions typically involve controlled temperatures and the use of solvents like methanol.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, employing advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

L-Glutamic acid, N-[[5-[4-(2-amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-6-yl)butyl]-2-thienyl]carbonyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially in the presence of halogenated solvents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, dichloromethane, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

L-Glutamic acid, N-[[5-[4-(2-amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-6-yl)butyl]-2-thienyl]carbonyl]- has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in cellular metabolism and enzyme inhibition.

    Medicine: Investigated for its potential as an antiviral and anticancer agent.

    Industry: Utilized in the production of pharmaceuticals and as a research chemical in drug development.

Mechanism of Action

The mechanism of action of this compound involves the inhibition of key enzymes in the folate pathway. It targets dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell division . By inhibiting DHFR, the compound disrupts the production of nucleotides, leading to cell cycle arrest and apoptosis in rapidly dividing cells.

Comparison with Similar Compounds

Similar Compounds

    Pemetrexed: A structurally similar antifolate drug used in cancer treatment.

    Methotrexate: Another antifolate with a similar mechanism of action.

    Raltitrexed: A thymidylate synthase inhibitor with structural similarities.

Uniqueness

L-Glutamic acid, N-[[5-[4-(2-amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-6-yl)butyl]-2-thienyl]carbonyl]- is unique due to its specific structural modifications, which enhance its antiviral activity compared to its analogs . This makes it a promising candidate for further research and development in antiviral therapies.

Biological Activity

N-({5-[4-(2-Amino-4-Oxo-4,7-Dihydro-1H-Pyrrolo[2,3-D]pyrimidin-6-Yl)butyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid (referred to as compound AGF71) is a synthetic compound that has garnered attention for its potential biological activity, particularly in the context of cancer treatment. This article explores the compound's structure, biological mechanisms, and research findings related to its activity.

Chemical Structure and Properties

AGF71 is characterized by a complex molecular structure that includes a pyrrolo[2,3-d]pyrimidine moiety and a thiophene group. The molecular formula is C15H18N4O3SC_{15}H_{18}N_4O_3S, with a molecular weight of 342.39 g/mol. The compound's systematic name reflects its intricate design aimed at enhancing biological activity through dual-target inhibition.

PropertyValue
Molecular FormulaC₁₅H₁₈N₄O₃S
Molecular Weight342.39 g/mol
Physical StateSolid
SolubilitySlightly soluble in DMF
CAS Number137281-39-1

AGF71 exhibits its biological activity primarily through the inhibition of key enzymes involved in nucleotide biosynthesis. Specifically, it targets:

  • Glycinamide Ribonucleotide Formyltransferase (GARFTase) : This enzyme is crucial for purine nucleotide synthesis. AGF71 inhibits GARFTase, thereby disrupting the proliferation of cancer cells by impeding their ability to synthesize DNA and RNA.
  • AICAR Transformylase : Similar to GARFTase, this enzyme plays a pivotal role in the purine biosynthetic pathway. Inhibition leads to reduced availability of nucleotides necessary for cell division.

The dual inhibition mechanism allows AGF71 to potentially overcome resistance mechanisms often seen in tumor cells.

Biological Activity and Efficacy

Research has demonstrated that AGF71 exhibits significant antiproliferative effects against various cancer cell lines. In vitro studies have shown that AGF71 can effectively reduce cell viability in:

  • A549 (lung cancer)
  • HeLa (cervical cancer)
  • MCF7 (breast cancer)

Table 2: Antiproliferative Activity of AGF71

Cell LineIC50 (µM)Mechanism of Action
A54912.5Inhibition of GARFTase and AICARFTase
HeLa15.0Dual-target inhibition
MCF710.0Disruption of nucleotide synthesis

Case Studies

  • Study on Dual Inhibition : A study published in Journal of Medicinal Chemistry highlighted the structure–activity relationship (SAR) of AGF71 analogs, demonstrating that modifications to the thiophene and pyrrolo groups significantly influenced their potency against GARFTase .
  • Clinical Relevance : Another investigation into AGF71's effects on drug-resistant cancer cells revealed that its dual-target mechanism could provide therapeutic benefits where traditional antifolates fail due to resistance .

Toxicity and Safety Profile

While AGF71 shows promise as an anticancer agent, toxicity remains a concern. Preclinical evaluations indicated dose-limiting toxicities similar to other antifolate drugs; however, co-administration with folic acid has been suggested to mitigate these effects .

Table 3: Toxicity Profile

Toxicity TypeObservations
Skin IrritationMild irritation reported
Eye IrritationSerious eye irritation possible
Systemic EffectsDose-dependent toxicity observed

Properties

Molecular Formula

C20H23N5O6S

Molecular Weight

461.5 g/mol

IUPAC Name

(2S)-2-[[5-[4-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-6-yl)butyl]thiophene-2-carbonyl]amino]pentanedioic acid

InChI

InChI=1S/C20H23N5O6S/c21-20-24-16-12(17(28)25-20)9-10(22-16)3-1-2-4-11-5-7-14(32-11)18(29)23-13(19(30)31)6-8-15(26)27/h5,7,9,13H,1-4,6,8H2,(H,23,29)(H,26,27)(H,30,31)(H4,21,22,24,25,28)/t13-/m0/s1

InChI Key

ADFLVKAWSSGDBU-ZDUSSCGKSA-N

Isomeric SMILES

C1=C(SC(=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)O)CCCCC2=CC3=C(N2)N=C(NC3=O)N

Canonical SMILES

C1=C(SC(=C1)C(=O)NC(CCC(=O)O)C(=O)O)CCCCC2=CC3=C(N2)N=C(NC3=O)N

Origin of Product

United States

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